9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H29N5O3 and its molecular weight is 459.55. The purity is usually 95%.
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Scientific Research Applications
Adenosine Receptor Affinities and Binding Modes
Research on tricyclic pyrimido- and pyrazinoxanthines, which are structurally related to the compound , has shown that these molecules have affinities for adenosine receptors (ARs). The binding affinities and modes to human and rat ARs have been explored, indicating potential applications in neurological research or drug development targeting adenosine receptors, which are involved in various physiological processes including cardiovascular function, pain, and sleep (Szymańska et al., 2016).
Anti-inflammatory Activity
Compounds based on the pyrimidopurinedione ring system have been shown to exhibit anti-inflammatory activity in animal models. This suggests potential research applications in the development of anti-inflammatory agents, providing a foundation for further exploration of related compounds in the treatment of inflammation-related conditions (Kaminski et al., 1989).
Crystal Structure Analysis
The crystal structure analysis of related compounds, such as "9-(4-Methoxyphenyl)-3,3-Dimethyl-10-(4-Methylphenyl)-1,2,3,4,5,6,7,8,9,10-Decahydroacridin-1,8-Dione," provides insights into the molecular conformations and interactions within the crystal lattice. Such studies are essential for understanding the physicochemical properties of these compounds, which is crucial for their potential application in materials science or as a basis for drug design (Wang et al., 2011).
Analgesic Activity
Research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives has revealed significant analgesic and anti-inflammatory effects, suggesting potential applications in pain management and anti-inflammatory therapies. Such studies contribute to the understanding of the pharmacological properties of these compounds and their potential therapeutic uses (Zygmunt et al., 2015).
Properties
IUPAC Name |
9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c1-18-16-30(20-13-7-8-14-21(20)34-3)25-27-23-22(31(25)17-18)24(32)29(26(33)28(23)2)15-9-12-19-10-5-4-6-11-19/h4-8,10-11,13-14,18H,9,12,15-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVOKQUKDTYHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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